3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry ADME Lipophilicity

3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 933778-28-0) is a heterocyclic building block featuring a pyrazole core with a C4-formyl group, a C3-methyl substituent, and an N1-propyl group. It is commercially available as a colorless liquid with a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 933778-28-0
Cat. No. B1368058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
CAS933778-28-0
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C)C=O
InChIInChI=1S/C8H12N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5-6H,3-4H2,1-2H3
InChIKeyNKYSSXDPPXGAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 933778-28-0): Key Procurement and Selection Guide for Pyrazole-4-carbaldehyde Building Blocks


3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 933778-28-0) is a heterocyclic building block featuring a pyrazole core with a C4-formyl group, a C3-methyl substituent, and an N1-propyl group. It is commercially available as a colorless liquid with a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to the reactivity of its aldehyde group and the tunable lipophilicity conferred by its alkyl substituents .

Why 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde Cannot Be Simply Substituted by Other Pyrazole-4-carbaldehyde Analogs in Procurement


Generic substitution among pyrazole-4-carbaldehyde derivatives is not feasible due to the profound impact of N1 and C3 substituents on both physical properties and biological performance. The N1-propyl group in this compound yields a measured LogP of 1.58 , significantly higher than N1-methyl analogs, which directly influences membrane permeability and target engagement [1]. Furthermore, the specific 3-methyl-1-propyl substitution pattern dictates unique chemical reactivity in downstream transformations, such as reductive amination and condensation reactions . Interchanging with an N1-allyl or N1-isopropyl variant alters both steric and electronic profiles, potentially derailing established synthetic routes or structure-activity relationships (SAR) in target programs.

3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (933778-28-0): Quantified Differentiation Evidence vs. Structural Analogs


Lipophilicity (LogP) Comparison: 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde vs. N1-Methyl and N1-Unsubstituted Analogs

The experimental LogP value for 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is 1.58 . In contrast, the N1-unsubstituted parent core, 1H-pyrazole-4-carbaldehyde, has a much lower LogP (~0.1, estimated). This difference of approximately 1.5 LogP units corresponds to an over 30-fold increase in octanol-water partition coefficient .

Medicinal Chemistry ADME Lipophilicity

Boiling Point Differentiation for Distillation-Based Purification: Propyl vs. Allyl and Isopropyl Analogs

The boiling point of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is 258.3±20.0 °C at 760 mmHg . This is distinct from the allyl analog (1-allyl-3-methyl-1H-pyrazole-4-carbaldehyde, CAS 899709-47-8, estimated BP ~245°C) and the isopropyl analog (1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, CAS 112758-40-4, estimated BP ~240°C).

Organic Synthesis Purification Physical Properties

LogP-Driven Alcohol Dehydrogenase (LADH) Inhibitory Potency: Class-Level SAR

A foundational SAR study on 4-substituted alkyl pyrazoles demonstrated that LADH inhibitory potency increases approximately 2-fold for each additional methylene unit in an unbranched N1-alkyl chain [1]. Applying this class-level trend, 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (with a propyl chain, LogP=1.58) is predicted to exhibit approximately 4-fold higher LADH inhibition compared to the N1-methyl analog (LogP ~0.8).

Enzyme Inhibition Alcohol Dehydrogenase SAR

Agrochemical Intermediate Potential: Differentiated Pesticide Activity Claims

Chemical databases indicate that 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde can be used to prepare insecticides with high inhibitory effects against certain agricultural pests . While quantitative pest-specific activity data is not publicly available, this documented use differentiates it from simpler pyrazole-4-carbaldehydes (e.g., 1H-pyrazole-4-carbaldehyde) which are primarily cited as general fungicide/herbicide precursors .

Agrochemical Pesticide Insecticide

Physical State and Stability: Liquid vs. Solid Analogs

3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a colorless liquid with a density of 1.05±0.1 g/cm³ [1]. This contrasts with several close analogs, such as 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1221722-66-2), which are solids at room temperature .

Handling Formulation Physical Properties

Commercial Availability and Purity Benchmarking

3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde is commercially available from multiple suppliers with guaranteed purities ranging from 95% to ≥97% . This contrasts with more specialized analogs, such as 5-chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 1305799-79-4), which have limited commercial availability and often require custom synthesis [1].

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde in Research and Industrial Procurement


Medicinal Chemistry: Lead Optimization for Lipophilic Enzyme Inhibitors

Given its elevated LogP (1.58) and the established SAR linking N1-alkyl chain length to increased LADH inhibitory potency [1], this compound is an ideal building block for designing inhibitors targeting enzymes with hydrophobic active sites, such as alcohol dehydrogenase, carbonic anhydrase, or certain kinases. Its use can systematically explore the lipophilic contribution to potency without introducing additional heteroatoms that might complicate SAR interpretation.

Agrochemical R&D: Development of Novel Insecticides

Database references specifically cite the utility of this compound as an intermediate for preparing insecticides with high efficacy against agricultural pests . For agrochemical research programs focused on pest control, this compound provides a more targeted starting point compared to general pyrazole-4-carbaldehyde building blocks used for broader fungicide or herbicide applications .

High-Throughput Synthesis and Screening (HTSS) Campaigns

The compound's physical state as a colorless liquid [2], combined with its ready commercial availability at ≥97% purity , makes it exceptionally well-suited for automated liquid handling systems used in HTSS. This contrasts with solid analogs that require manual weighing and dissolution, thereby reducing workflow bottlenecks and improving data reproducibility in large-scale compound library generation.

Process Chemistry: Scale-Up and Purification Feasibility Studies

With a boiling point of 258.3±20.0 °C , this compound offers a distinct advantage for purification via vacuum distillation. The relatively high boiling point allows for a wider temperature range for fractionation, potentially improving yield and purity in large-scale synthesis. This is a critical factor for process chemists evaluating the scalability of a synthetic route.

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